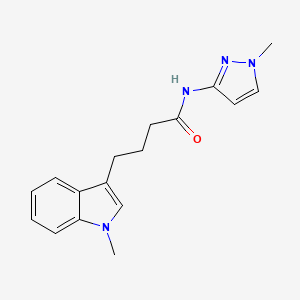
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted tetrahydrocarbazole moiety linked to an indole carboxamide group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide typically involves multiple steps, including the formation of the tetrahydrocarbazole core, chlorination, and subsequent coupling with the indole carboxamide. One common synthetic route involves the following steps:
Formation of Tetrahydrocarbazole Core: The initial step involves the cyclization of a suitable precursor to form the tetrahydrocarbazole core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative under acidic conditions.
Chlorination: The tetrahydrocarbazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Coupling with Indole Carboxamide: The final step involves the coupling of the chlorinated tetrahydrocarbazole with an indole carboxamide derivative. This can be achieved through a condensation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea
- N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-fluorobenzamide
- (6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-methylamine
Uniqueness
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide is unique due to its specific combination of a chloro-substituted tetrahydrocarbazole and an indole carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18ClN3O |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C21H18ClN3O/c22-14-5-7-18-16(11-14)15-2-1-3-19(20(15)24-18)25-21(26)13-4-6-17-12(10-13)8-9-23-17/h4-11,19,23-24H,1-3H2,(H,25,26) |
InChI Key |
GFEGWXDAHLGYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14933422.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14933424.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B14933436.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B14933450.png)
![Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14933451.png)
![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14933455.png)
![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B14933459.png)
![N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide](/img/structure/B14933460.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14933472.png)
![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B14933485.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14933497.png)
![2-(4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B14933508.png)
![2-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B14933520.png)
